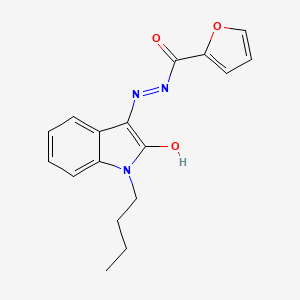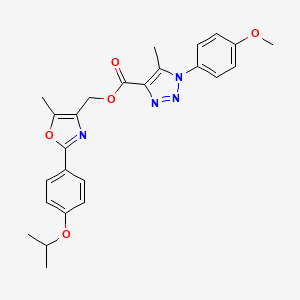![molecular formula C20H27N3O2 B2992372 N-(1-cyanocyclopentyl)-2-{cyclopentyl[(2-hydroxyphenyl)methyl]amino}acetamide CAS No. 1333620-07-7](/img/structure/B2992372.png)
N-(1-cyanocyclopentyl)-2-{cyclopentyl[(2-hydroxyphenyl)methyl]amino}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-2-{cyclopentyl[(2-hydroxyphenyl)methyl]amino}acetamide, commonly known as CCPA, is a synthetic compound with potential therapeutic applications. It belongs to the class of N-substituted glycine derivatives and has been studied extensively for its pharmacological properties.
Scientific Research Applications
CCPA has been studied for its potential applications in various fields such as neuroscience, cardiovascular diseases, and cancer. In neuroscience, CCPA has been shown to activate the adenosine A1 receptor, which plays a crucial role in regulating neuronal activity and synaptic transmission. CCPA has also been studied for its cardioprotective effects, where it has been shown to reduce myocardial ischemia-reperfusion injury and improve cardiac function. In cancer research, CCPA has been shown to inhibit the proliferation of cancer cells and induce cell death through various mechanisms.
Mechanism of Action
CCPA exerts its pharmacological effects by activating the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Upon activation, the adenosine A1 receptor inhibits the activity of adenylate cyclase and reduces the levels of cyclic AMP, which leads to the inhibition of various intracellular signaling pathways. This results in a decrease in neuronal activity, vasodilation, and anti-inflammatory effects.
Biochemical and physiological effects:
CCPA has been shown to have various biochemical and physiological effects, including reducing blood pressure, decreasing heart rate, and increasing coronary blood flow. CCPA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells. In addition, CCPA has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of CCPA is its high potency and selectivity for the adenosine A1 receptor, which makes it an ideal tool for studying the physiological and pharmacological effects of this receptor. However, one of the limitations of CCPA is its low solubility in water, which can make it difficult to use in certain experimental conditions. In addition, CCPA can exhibit non-specific effects at high concentrations, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on CCPA. One area of interest is the potential therapeutic applications of CCPA in various diseases, such as Alzheimer's disease, Parkinson's disease, and stroke. Another area of interest is the development of new analogs of CCPA with improved pharmacological properties, such as increased solubility and selectivity. Finally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of CCPA and its potential interactions with other drugs.
Synthesis Methods
CCPA can be synthesized through a multistep process starting with the reaction of cyclopentanone with malononitrile. The resulting product is then reacted with 2-hydroxybenzylamine to form the intermediate, which is further reacted with cyclopentylmethylamine to obtain CCPA. The purity and yield of CCPA can be improved through various purification techniques such as column chromatography and recrystallization.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[cyclopentyl-[(2-hydroxyphenyl)methyl]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c21-15-20(11-5-6-12-20)22-19(25)14-23(17-8-2-3-9-17)13-16-7-1-4-10-18(16)24/h1,4,7,10,17,24H,2-3,5-6,8-9,11-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEHAMFKIHMXFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC2=CC=CC=C2O)CC(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{4-[(Thiolan-3-yl)amino]phenoxy}benzamide](/img/structure/B2992296.png)
![N-(1H-Benzimidazol-2-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2992297.png)

![5-Chloro-4-phenyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2992301.png)




![ethyl 2-(2-((5-((3-methoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2992307.png)

![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2992310.png)
